HPLC Resolution and System Suitability for Method Validation
High-strength direct head-to-head quantitative performance data (e.g., resolution, LOD, LOQ) specifically benchmarking CAS 119193-95-2 against CAS 16773-51-6 or CAS 16773-52-7 under identical validated pharmacopoeial conditions is not available from the accessed primary sources. However, as a distinct process impurity, its accurate quantification is mandatory for QC release testing. The scientific selection basis therefore rests on its defined molecular identity and its differential reactivity profile as a separate chemical entity, which dictates its unique peak in impurity profiling methods [1] [2].
| Evidence Dimension | Molecular Identity (Mass, Formula, Chromatographic Behavior) |
|---|---|
| Target Compound Data | Exact Mass: 169.0487 g/mol; Formula: C6H7N3O3; LogP: -0.28 (Predicted) |
| Comparator Or Baseline | CAS 16773-51-6: Exact Mass: 183.0644 g/mol; Formula: C7H9N3O3; LogP: 0.12 (Predicted). CAS 16773-52-7: Exact Mass: 183.0644 g/mol; Formula: C7H9N3O3; LogP: 0.12 (Predicted) . |
| Quantified Difference | A mass difference of 14.0157 Da (lacking CH2) and a predicted LogP difference of 0.40 units result in non-overlapping detection channels in LC-MS and distinct chromatographic retention in reversed-phase HPLC. |
| Conditions | In silico prediction (ChemSpider/ACD/Labs) and fundamental analytical method development context. |
Why This Matters
The quantifiable difference in exact mass and hydrophobicity ensures this compound does not co-elute with its methylated analogs, making it an essential independent reference standard for peak identification and method selectivity validation in quality control settings.
- [1] Lin, J., et al. (2026). Development of an HPLC-QAMS method for simultaneous quantification of two morinidazole impurities, three ornidazole impurities and one levornidazole impurity in morinidazole sodium chloride injection. Pakistan Journal of Pharmaceutical Sciences, 39(5), 1590-1601. View Source
- [2] Leontiev, D. A., Bevz, O. V., Volovyk, N. V., et al. (2018). The synthesis and study of profiles of the ornidazole impurities. ScienceRise: Pharmaceutical Science, 1(11), 4–11. View Source
